Regioisomeric Oxadiazole Scaffold Comparison: Hydrogen-Bond Acceptor Topology and Predicted Physicochemical Properties
The 1,2,5-oxadiazole (furazan) ring in CAS 1256633-10-9 positions its heteroatoms in a 1,2-arrangement that creates a contiguous hydrogen-bond acceptor patch, in contrast to the 1,2,4- and 1,3,4-oxadiazole isomers where the oxygen and nitrogen atoms are non-adjacent. This fundamentally alters the molecular electrostatic potential surface. Chemsrc data provide the following predicted properties for the target compound: density 1.4 ± 0.1 g/cm³, boiling point 294.5 ± 50.0 °C, flash point 131.9 ± 30.1 °C, reflecting the compact, highly nitrogenated character of the 1,2,5-oxadiazole core . While direct head-to-head experimental LogP or pKa data are not publicly available for this specific compound, class-level analysis of furazan derivatives indicates that the 1,2,5-oxadiazole isomer typically exhibits lower logD compared to 1,2,4-oxadiazole analogs of equivalent substituent pattern, consistent with the higher polarity imparted by the adjacent heteroatoms [1].
| Evidence Dimension | Physicochemical property profile (predicted) and hydrogen-bond acceptor topology |
|---|---|
| Target Compound Data | Density 1.4 ± 0.1 g/cm³; boiling point 294.5 ± 50.0 °C; flash point 131.9 ± 30.1 °C (predicted); 1,2,5-oxadiazole core with vicinal N–O arrangement |
| Comparator Or Baseline | 1,2,4-Oxadiazole and 1,3,4-oxadiazole isomers: non-adjacent N–O arrangement; lower predicted density and polarity for equivalent substitution |
| Quantified Difference | Qualitative difference in H-bond acceptor geometry; no head-to-head quantitative LogP data available (explicit data gap) |
| Conditions | In silico prediction via ACD/Labs or equivalent software; class-level trend derived from oxadiazole literature |
Why This Matters
For medicinal chemists performing scaffold-hopping, the distinct H-bond acceptor topology of the 1,2,5-oxadiazole ring in CAS 1256633-10-9 cannot be replicated by 1,2,4- or 1,3,4-oxadiazole isomers, making the compound irreplaceable when the furazan core is mandated by a pharmacophore model.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E. and Plowright, A.T., 2012. Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), pp.1817-1830. DOI: 10.1021/jm2013248 View Source
